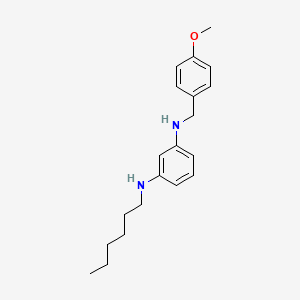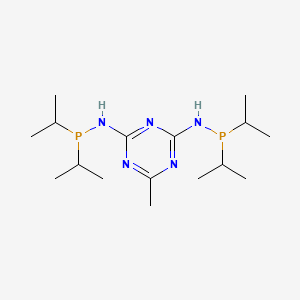
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N4-Bis(diisopropylphosphino)-6-cyclopropylamino-1,3,5-triazine-2,4-diamine (also known as BIPT) is an organophosphorus compound with a variety of uses in scientific research. BIPT is a versatile compound that can be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a chelating agent in biochemistry. Its properties make it an ideal choice for many laboratory experiments.
Scientific Research Applications
BIPT has a wide range of applications in scientific research. It is commonly used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a chelating agent in biochemistry. In coordination chemistry, BIPT is used to form coordination complexes with transition metals. In organic synthesis, it is used as a catalyst in a variety of reactions, such as the Heck reaction and the Suzuki reaction. In biochemistry, it is used as a chelating agent to bind metal ions, such as iron, copper, and zinc.
Mechanism of Action
In coordination chemistry, BIPT acts as a bidentate ligand, forming a coordination complex with a transition metal. The two nitrogen atoms of the BIPT molecule form a five-membered ring with the metal ion, while the two phosphine groups form a six-membered ring. This arrangement enables the BIPT ligand to form a strong bond with the metal ion, resulting in a stable coordination complex.
In organic synthesis, BIPT acts as a catalyst, promoting the reaction of two reactants. It does this by forming a complex with the reactants, which reduces the activation energy of the reaction, thereby increasing the rate of the reaction.
In biochemistry, BIPT acts as a chelating agent, binding metal ions and forming a complex. This complex is then used in various biochemical reactions, such as enzyme catalysis, DNA replication, and protein folding.
Biochemical and Physiological Effects
BIPT has been shown to have a variety of biochemical and physiological effects. In coordination chemistry, BIPT can be used to form coordination complexes with transition metals, which can then be used in a variety of biochemical reactions. In organic synthesis, BIPT can be used as a catalyst to promote the reaction of two reactants, and in biochemistry, BIPT can be used as a chelating agent to bind metal ions. BIPT has also been found to have antioxidant properties, and it has been shown to inhibit the growth of certain types of cancer cells.
Advantages and Limitations for Lab Experiments
BIPT has a number of advantages for laboratory experiments. It is a versatile compound that can be used as a ligand in coordination chemistry, as a catalyst in organic synthesis, and as a chelating agent in biochemistry. It is also a relatively inexpensive compound, making it an attractive choice for many laboratory experiments.
However, BIPT also has some limitations. It is a relatively unstable compound, and it has a tendency to decompose at higher temperatures. In addition, it is not soluble in water, which can limit its use in some laboratory experiments.
Future Directions
There are a number of future directions for the use of BIPT in scientific research. For example, it could be used in the development of new catalysts for organic synthesis, or in the development of new chelating agents for biochemistry. It could also be used in the development of new drugs or treatments for diseases, such as cancer or Alzheimer's disease. Additionally, it could be used in the development of new materials, such as nanomaterials or polymers. Finally, it could be used in the development of new methods for the detection of metal ions in biological samples.
Synthesis Methods
BIPT is synthesized by the reaction of diisopropylphosphine and 6-cyclopropylamino-1,3,5-triazine-2,4-diamine in the presence of a base. The reaction proceeds in two steps: first, the protonation of the amine group of the triazine by the base; second, the nucleophilic attack of the phosphine on the amine group of the triazine. The reaction is generally carried out in anhydrous conditions at room temperature, and the product is purified by recrystallization.
properties
IUPAC Name |
6-N-cyclopropyl-2-N,4-N-bis[di(propan-2-yl)phosphanyl]-1,3,5-triazine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H36N6P2/c1-11(2)25(12(3)4)23-17-20-16(19-15-9-10-15)21-18(22-17)24-26(13(5)6)14(7)8/h11-15H,9-10H2,1-8H3,(H3,19,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJCKHQVUOJBYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)P(C(C)C)NC1=NC(=NC(=N1)NC2CC2)NP(C(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H36N6P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














